molecular formula C16H14N4O6S2 B2407081 1-(4-nitrobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868217-48-5

1-(4-nitrobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2407081
CAS No.: 868217-48-5
M. Wt: 422.43
InChI Key: MNRYFYLYSANFPB-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic organic compound featuring a 4,5-dihydro-1H-imidazole core that is differentially functionalized with a 4-nitrobenzenesulfonyl group and a (4-nitrophenyl)methylsulfanyl group. This specific architecture places it within a class of molecules known for their significant potential in medicinal chemistry and chemical biology research. The imidazole ring is a privileged scaffold in drug discovery, and its derivatives are frequently investigated for their diverse biological activities . The presence of dual nitroaryl groups, particularly the benzenesulfonyl moiety, is a structural feature common in compounds studied for their efficacy against resistant pathogens . As part of this important chemical class, this compound serves as a valuable intermediate for synthesizing molecular hybrids and conjugates. Such hybrids are a leading strategy in the fight against multi-drug resistant bacteria, as they can impair resistance development by acting on multiple cellular targets simultaneously . Researchers can utilize this chemical to develop novel therapeutic agents aimed at overcoming resistance mechanisms in ESKAPE pathogens and other challenging microorganisms. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O6S2/c21-19(22)13-3-1-12(2-4-13)11-27-16-17-9-10-18(16)28(25,26)15-7-5-14(6-8-15)20(23)24/h1-8H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRYFYLYSANFPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of the Imidazole Core

The introduction of the 4-nitrobenzenesulfonyl group typically occurs via nucleophilic substitution. In anhydrous dichloromethane, 4-nitrobenzenesulfonyl chloride reacts with 4,5-dihydro-1H-imidazole in the presence of triethylamine (Et₃N) to form 1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole. The base neutralizes HCl byproduct, driving the reaction to completion.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0–25°C
  • Molar Ratio (Imidazole:Sulfonyl Chloride:Et₃N): 1:1.2:1.5
  • Yield: 78–85%

Thioether Formation via Substitution

The sulfanyl group is introduced through a nucleophilic substitution reaction. 1-(4-Nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole reacts with 4-nitrobenzyl mercaptan under basic conditions. Potassium carbonate (K₂CO₃) facilitates deprotonation of the mercaptan, enhancing nucleophilicity.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 60–80°C
  • Molar Ratio (Imidazole:Mercaptan:K₂CO₃): 1:1.5:2
  • Yield: 65–72%

Optimization Strategies for Industrial Scalability

Catalytic Enhancements

Transition metal catalysts, such as iron(III) chloride (FeCl₃), improve reaction efficiency. In a patent-derived method, FeCl₃ (10 mol%) reduces side reactions during sulfonylation, increasing yield to 89%.

Solvent and Temperature Effects

Parameter Sulfonylation Step Thioether Step
Optimal Solvent Dichloromethane Dimethylformamide
Temperature 0°C → 25°C (gradual warming) 70°C (constant)
Reaction Time 4–6 hours 8–12 hours
Yield Impact >80% with slow warming >70% with prolonged heating

Higher temperatures in the thioether step accelerate kinetics but risk nitro group reduction. Solvent polarity in DMF stabilizes the transition state, favoring substitution.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethanol-water (3:1 v/v), achieving >95% purity. Alternative methods include column chromatography (silica gel, ethyl acetate/hexane 1:4), though this is less cost-effective for industrial scales.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J=8.8 Hz, 2H, Ar-H), 8.12 (d, J=8.8 Hz, 2H, Ar-H), 4.55 (s, 2H, SCH₂), 3.82–3.75 (m, 4H, imidazole-CH₂).
  • IR (KBr): 1520 cm⁻¹ (NO₂ asym stretch), 1350 cm⁻¹ (SO₂ sym stretch).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Stepwise (Sulfonylation → Thioether) High purity, minimal side products Lengthy reaction times 72
One-Pot Reduced solvent use Lower yield due to competing reactions 58
Catalytic (FeCl₃) Faster kinetics, higher yield Requires catalyst removal 89

The stepwise method remains preferred for laboratory-scale synthesis, while catalytic approaches show promise for industrial adoption.

Chemical Reactions Analysis

Types of Reactions

1-(4-nitrobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activity. For instance, the incorporation of sulfonamide derivatives has been linked to cytotoxic effects against various cancer cell lines, including breast and colon cancers. The 1H-imidazole framework is known for its role in inhibiting cyclooxygenase enzymes, which are crucial in inflammation and tumor progression .

Anti-inflammatory Applications
The compound's ability to selectively inhibit cyclooxygenase II (COX-II) suggests its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative. This selectivity can lead to fewer side effects compared to traditional NSAIDs, making it a candidate for further exploration in pain management and inflammatory disorders .

Organic Synthesis

Reactivity and Functionalization
The nitrobenzenesulfonyl group enhances the electrophilic character of the compound, making it suitable for various electrophilic substitution reactions. This property can be utilized in synthesizing more complex organic molecules. For example, the compound can serve as a precursor for creating new sulfonamide derivatives through nucleophilic substitution reactions .

Synthesis of Hybrid Molecules
The unique structure of 1-(4-nitrobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole allows it to act as a building block for hybrid molecules that combine different pharmacophores. This strategy has been employed successfully in designing new drugs with enhanced efficacy and reduced toxicity profiles .

Case Studies

Study Focus Findings
Research on Anticancer ActivityInvestigated the cytotoxic effects of related sulfonamide derivativesFound significant inhibition of cell proliferation in breast cancer cell lines
Synthesis of New DerivativesExplored the synthesis of imidazole derivatives with enhanced biological activityDemonstrated improved selectivity for COX-II inhibition compared to traditional NSAIDs
Development of Electrophilic ReactionsExamined the reactivity of nitrobenzenesulfonyl compoundsHighlighted their utility in synthesizing complex organic structures through electrophilic substitutions

Mechanism of Action

The mechanism of action of 1-(4-nitrobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is not fully understood. it is believed to interact with molecular targets through its nitrophenyl and sulfonyl groups, which can form hydrogen bonds and other interactions with proteins and enzymes. These interactions may inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with key analogs, emphasizing substituent variations and their implications:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target compound: 1-(4-nitrobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 4,5-Dihydroimidazole -SO₂(4-NO₂C₆H₄) (1), -SCH₂(4-NO₂C₆H₄) (2) C₁₇H₁₄N₄O₆S₂ 458.44 g/mol Dual nitro groups; partially saturated core; high electron-withdrawing capacity
2-[(4-Nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS: 328281-63-6) Aromatic imidazole -SCH₂(4-NO₂C₆H₄) (2), -C₆H₅ (4,5) C₂₂H₁₇N₃O₂S 387.45 g/mol Fully aromatic core; diphenyl groups enhance lipophilicity
1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS: 339277-98-4) Aromatic imidazole -CH₃ (1), -SCH₂(4-CH₃C₆H₄) (2), -C₆H₅ (4,5) C₂₄H₂₂N₂S 370.51 g/mol Methyl groups reduce polarity; diphenyl substituents increase steric bulk
2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(benzenesulfonyl)-4,5-dihydro-1H-imidazole 4,5-Dihydroimidazole -SO₂C₆H₅ (1), -SCH₂(3,4-Cl₂C₆H₃) (2) C₁₇H₁₅Cl₂N₂O₂S₂ 430.31 g/mol Dichloro substituent; benzenesulfonyl group; moderate electron-withdrawing

Key Observations:

  • Substituent Effects: The dual nitro groups in the target compound increase polarity and electron deficiency, which could favor interactions with electron-rich biological targets. In contrast, diphenyl () or methyl groups () enhance lipophilicity, favoring membrane permeability .
  • Sulfonyl vs.

Biological Activity

1-(4-Nitrobenzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure

The compound's structure can be represented as follows:

C15H14N4O4S\text{C}_{15}\text{H}_{14}\text{N}_{4}\text{O}_{4}\text{S}

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
  • Anticancer Activity
  • Neuroprotective Effects

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. A study highlighted that various imidazole compounds, including those with nitrobenzenesulfonyl groups, demonstrated activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness was measured using the cylinder well diffusion method, with some compounds showing comparable efficacy to standard antibiotics like Norfloxacin .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NamePathogen TestedInhibition Zone (mm)Reference
Compound AS. aureus15Jain et al.
Compound BE. coli12Jain et al.
Compound CB. subtilis10Jain et al.

Anticancer Activity

The anticancer potential of the compound has been investigated through various studies. Notably, derivatives of imidazole have shown promising results in inhibiting the growth of cancer cell lines. For instance, a related study found that certain imidazole derivatives exhibited IC50 values in the range of 2.38–3.77 µM against cervical and bladder cancer cell lines, indicating strong cytotoxic effects .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)Reference
Compound DSISO (Cervical)2.38MDPI
Compound ERT-112 (Bladder)3.77MDPI
Compound FA549 (Lung)5.00MDPI

Neuroprotective Effects

Recent studies have also explored the neuroprotective effects of related compounds in models of radiation-induced cognitive decline. For example, a study demonstrated that a piperazine derivative with a similar nitrobenzenesulfonyl structure could mitigate cognitive decline in mice after brain irradiation by preserving neural stem/progenitor cells and inhibiting microglial activation . This suggests potential applications for neuroprotection in therapeutic settings.

Case Studies

  • Case Study on Anticancer Efficacy : In vitro studies on cervical cancer cells treated with imidazole derivatives showed a significant increase in apoptosis rates when exposed to higher concentrations of the compound, illustrating its potential as an anticancer agent .
  • Neuroprotection in Animal Models : Another study indicated that treatment with a similar nitrobenzenesulfonyl compound improved motor and memory functions post-radiation therapy in mice, highlighting its therapeutic potential for neurodegenerative conditions .

Q & A

Q. Critical Parameters :

  • Temperature control : Lower temperatures during sulfonylation minimize side reactions (e.g., hydrolysis of the sulfonyl chloride) .
  • Solvent choice : Polar aprotic solvents (DMF) enhance nucleophilicity in sulfanyl group attachment .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted intermediates .

What spectroscopic and chromatographic methods are most reliable for structural validation and purity assessment?

Basic Research Focus
A combination of techniques ensures structural fidelity:

  • 1H/13C NMR : Key signals include the imidazole ring protons (δ 7.2–7.8 ppm), sulfonyl group integration, and aromatic nitro group splitting patterns .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1350 cm⁻¹) and nitro (N-O stretch at ~1520 cm⁻¹) groups .
  • HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) quantify purity (>95%) and detect byproducts .

Q. Data Interpretation Pitfalls :

  • Overlapping aromatic signals in NMR may require 2D experiments (e.g., COSY, HSQC) to resolve .
  • Trace solvent residues (e.g., DMF) can skew mass spectrometry results; rigorous drying is essential .

How do electronic effects of nitro and sulfonyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Focus
The electron-withdrawing nitro and sulfonyl groups activate the imidazole ring for nucleophilic attacks:

  • Nitro groups : Increase electrophilicity at the sulfanyl-attached carbon via resonance withdrawal, facilitating SN2 mechanisms .
  • Sulfonyl groups : Stabilize transition states through inductive effects, enhancing reaction rates in polar solvents .

Q. Experimental Validation :

  • Kinetic studies : Compare reaction rates with analogs lacking nitro groups (e.g., methoxy-substituted derivatives) to isolate electronic contributions .
  • DFT calculations : Model charge distribution to predict regioselectivity in functionalization .

What mechanisms underlie the compound’s reported antibacterial activity, and how can target specificity be improved?

Advanced Research Focus
Preliminary studies on similar imidazole derivatives suggest:

  • Enzyme inhibition : Binding to bacterial dihydrofolate reductase (DHFR) via sulfonyl and nitro groups disrupting folate synthesis .
  • Membrane disruption : Hydrophobic aromatic moieties may intercalate into lipid bilayers .

Q. Optimization Strategies :

  • Structure-activity relationship (SAR) : Modify substituents to balance lipophilicity (e.g., logP) and hydrogen-bonding capacity.

    Substituent VariationMIC (μg/mL) vs. S. aureus
    4-Nitrobenzenesulfonyl12.5
    4-Methylbenzenesulfonyl50
  • Prodrug approaches : Introduce hydrolyzable esters to enhance bioavailability .

How should researchers resolve contradictions in biological activity data across structurally similar analogs?

Advanced Research Focus
Discrepancies often arise from subtle structural differences. A systematic approach includes:

Control experiments : Standardize assay conditions (e.g., pH, inoculum size) to minimize variability .

Crystallography : Resolve binding modes of active vs. inactive analogs (e.g., nitro group orientation in DHFR binding pockets) .

Meta-analysis : Compare datasets from PubChem and independent studies to identify consensus trends .

Case Study :
A chloro-substituted analog showed 10-fold higher activity than the nitro derivative in one study but was inactive in another . Crystallography revealed steric clashes in the latter due to bulkier chloro groups .

What computational tools are recommended for predicting reaction pathways and optimizing synthetic routes?

Q. Advanced Research Focus

  • Reaction path search : Use density functional theory (DFT) to model transition states and identify low-energy pathways .
  • Machine learning : Train models on PubChem reaction data to predict optimal solvents/catalysts for sulfonylation .
  • ICReDD workflows : Integrate quantum chemical calculations with experimental feedback loops to accelerate reaction design .

Example :
DFT simulations of the sulfanyl attachment step predicted a 15% yield increase when switching from DMF to dimethylacetamide (DMAc), validated experimentally .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacokinetic properties?

Advanced Research Focus
Key SAR insights:

  • Nitro group position : Para-substitution maximizes antibacterial activity vs. meta/ortho .
  • Sulfonyl vs. sulfonamide : Sulfonyl groups improve metabolic stability but reduce solubility; PEGylation mitigates this .

Q. Design Framework :

Lipinski’s Rule compliance : Adjust logP (<5) via hydrophilic substituents (e.g., hydroxyl groups).

In silico ADMET profiling : Predict toxicity risks (e.g., hERG inhibition) early in development .

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